molecular formula C10H14N2O2 B2764724 4-[(4-Methylpyridin-2-yl)oxy]oxolan-3-amine CAS No. 2197523-08-1

4-[(4-Methylpyridin-2-yl)oxy]oxolan-3-amine

Cat. No.: B2764724
CAS No.: 2197523-08-1
M. Wt: 194.234
InChI Key: AAPUDHNJUCGFRP-UHFFFAOYSA-N
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Description

4-[(4-Methylpyridin-2-yl)oxy]oxolan-3-amine (CAS 2197523-08-1) is a chemical compound with the molecular formula C10H14N2O2 and a molecular weight of 194.23 g/mol . Its structure features a tetrahydrofuran (oxolane) ring linked to a 4-methylpyridine ring via an oxygen bridge, presenting a multifunctional scaffold for chemical synthesis and drug discovery research. The presence of both pyridine and amine functional groups makes it a versatile intermediate for exploring structure-activity relationships in medicinal chemistry. Researchers can utilize this compound in the synthesis of more complex molecules, particularly as a building block for potential pharmacologically active agents. This product is strictly labeled For Research Use Only and is not intended for human or veterinary diagnostic or therapeutic uses, or for personal consumption.

Properties

IUPAC Name

4-(4-methylpyridin-2-yl)oxyoxolan-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2/c1-7-2-3-12-10(4-7)14-9-6-13-5-8(9)11/h2-4,8-9H,5-6,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAPUDHNJUCGFRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1)OC2COCC2N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-Methylpyridin-2-yl)oxy]oxolan-3-amine typically involves the reaction of 4-methylpyridin-2-amine with an appropriate oxolane derivative under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

4-[(4-Methylpyridin-2-yl)oxy]oxolan-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce different amine derivatives .

Scientific Research Applications

4-[(4-Methylpyridin-2-yl)oxy]oxolan-3-amine is utilized in various scientific research fields, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic applications and as a precursor in drug synthesis.

    Industry: Employed in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[(4-Methylpyridin-2-yl)oxy]oxolan-3-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Key Observations from Comparative Analysis:

Substituent Position Effects: Pyridine vs. Pyrimidine: Pyridine-based analogs (e.g., ) exhibit planar aromatic systems suitable for π-π stacking, while pyrimidine derivatives () introduce additional hydrogen-bonding sites . Amine Position: The pyridin-4-amine in vs.

Salt Forms and Stability :

  • Dihydrochloride salts () improve solubility and crystallinity, critical for pharmaceutical applications .

Synthetic Challenges :

  • Purity levels (e.g., 95% in ) suggest challenges in isolating stereoisomers or avoiding byproducts during synthesis .

Biological Activity

4-[(4-Methylpyridin-2-yl)oxy]oxolan-3-amine is a heterocyclic compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological mechanisms, and various applications in medicinal chemistry, providing a comprehensive overview based on diverse research findings.

The synthesis of 4-[(4-Methylpyridin-2-yl)oxy]oxolan-3-amine typically involves the reaction of 4-methylpyridin-2-amine with an appropriate oxolane derivative. This process is facilitated by suitable catalysts and solvents to ensure high yield and purity. The compound exhibits a unique combination of a pyridine ring and an oxolane structure, which contributes to its distinct chemical reactivity and potential biological interactions.

The biological activity of this compound primarily arises from its ability to interact with specific enzymes and receptors. It may modulate the activity of these molecular targets, leading to various biological effects. The precise pathways involved depend on the context of use and the specific biological systems being studied.

Biological Activities

Research indicates that 4-[(4-Methylpyridin-2-yl)oxy]oxolan-3-amine has several notable biological activities:

1. Enzyme Inhibition:
The compound has been investigated for its potential to inhibit certain enzymes, which could be beneficial in treating conditions where enzyme activity is dysregulated.

2. Receptor Binding:
Studies suggest that it may bind to various receptors, influencing physiological processes such as neurotransmission and metabolic regulation.

3. Antitumor Activity:
Preliminary studies have indicated potential antitumor effects, making it a candidate for further exploration in cancer therapeutics .

Case Studies and Research Findings

Several studies have highlighted the biological implications of 4-[(4-Methylpyridin-2-yl)oxy]oxolan-3-amine:

StudyFocusFindings
Enzyme InteractionDemonstrated modulation of enzyme activity through binding assays.
Antitumor PotentialShowed significant inhibition of cancer cell lines with IC50 values indicative of promising therapeutic effects.
Receptor ActivityExplored binding affinity to neurotransmitter receptors, suggesting potential impacts on cognitive functions.

Applications in Medicinal Chemistry

Given its diverse biological activities, 4-[(4-Methylpyridin-2-yl)oxy]oxolan-3-amine is being explored for various applications:

1. Drug Development:
The compound serves as a scaffold for synthesizing new drugs targeting neurological disorders and cancers.

2. Research Tool:
Utilized in biochemical assays to study enzyme kinetics and receptor pharmacology.

3. Industrial Applications:
Potentially used in the development of new materials due to its unique chemical properties.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 4-[(4-Methylpyridin-2-yl)oxy]oxolan-3-amine, and how can reaction conditions be optimized?

  • Synthesis typically involves multi-step organic reactions, such as nucleophilic substitution or coupling reactions. For example, pyridine derivatives can be functionalized via Mitsunobu reactions to introduce the oxolane-oxy moiety . Optimization requires controlling temperature (e.g., 60–80°C), solvent polarity (e.g., DMF or acetonitrile), and catalysts (e.g., palladium for cross-coupling). Purity is enhanced via column chromatography or recrystallization .

Q. How can the stereochemistry of 4-[(4-Methylpyridin-2-yl)oxy]oxolan-3-amine be resolved, and what techniques validate chiral purity?

  • Chiral resolution may employ chiral stationary-phase HPLC or enzymatic kinetic resolution. Stereochemical validation uses circular dichroism (CD) spectroscopy or X-ray crystallography. For example, SHELX software refines crystal structures to confirm absolute configuration .

Q. What spectroscopic techniques are critical for characterizing this compound’s structure?

  • 1H/13C NMR identifies substituent connectivity and stereochemistry. FTIR confirms functional groups (e.g., amine N-H stretches at ~3300 cm⁻¹). High-resolution mass spectrometry (HRMS) validates molecular weight. X-ray crystallography (using SHELXL) resolves 3D conformation .

Q. How do physicochemical properties (e.g., solubility, logP) influence its applicability in biological assays?

  • The compound’s dihydrochloride salt form enhances water solubility for in vitro testing. LogP calculations (via HPLC or computational tools like MarvinSketch) predict membrane permeability. Adjusting substituents (e.g., methyl groups) balances lipophilicity and metabolic stability .

Advanced Research Questions

Q. What strategies address contradictory data in biological activity studies, such as varying IC50 values across assays?

  • Contradictions may arise from assay conditions (e.g., pH, serum proteins) or cellular models. Validate results using orthogonal assays (e.g., fluorescence polarization vs. SPR for binding affinity). Control variables like ATP concentration in kinase assays or cell passage number .

Q. How can structure-activity relationship (SAR) studies guide the optimization of 4-[(4-Methylpyridin-3-amine derivatives for enhanced target selectivity?

  • Modify substituents on the pyridine or oxolane rings. For example:

  • Pyridine ring : Introduce electron-withdrawing groups (e.g., -CF₃) to enhance binding to hydrophobic pockets.
  • Oxolane ring : Replace oxygen with sulfur to alter metabolic stability.
    Use molecular docking (e.g., AutoDock Vina) to predict interactions with targets like kinases or GPCRs .

Q. What experimental designs mitigate off-target effects in in vivo studies?

  • Employ proteome-wide profiling (e.g., kinome screening) to identify off-target binding. Use isotope-labeled compounds for pharmacokinetic tracking. Pair with CRISPR-Cas9 knockout models to confirm target specificity .

Q. How can computational modeling predict metabolic pathways and potential toxicity?

  • Tools like GLORY predict Phase I/II metabolism sites (e.g., oxidation of the methylpyridinyl group). ADMET predictors (e.g., admetSAR) flag hepatotoxicity risks. Validate with in vitro microsomal assays (e.g., human liver microsomes) .

Q. What methodologies resolve discrepancies in crystallographic data refinement for this compound?

  • Use SHELXL for least-squares refinement, applying restraints for disordered atoms. Validate with R-factor convergence (<5%) and electron density maps (e.g., omit maps for ambiguous regions). Cross-check with DFT-optimized geometries .

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